3-Aminobenzo[d]isothiazol-6-ol
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Overview
Description
3-Aminobenzo[d]isothiazol-6-ol is a heterocyclic compound that features a benzene ring fused to an isothiazole ring, with an amino group at the 3-position and a hydroxyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Aminobenzo[d]isothiazol-6-ol involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and cost-effective processes. These methods often utilize readily available starting materials and aim to minimize the use of hazardous reagents and solvents. The development of green chemistry approaches, such as catalyst-free microwave-assisted methods in aqueous media, has also been explored to improve the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Aminobenzo[d]isothiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups to the amino or hydroxyl positions.
Scientific Research Applications
3-Aminobenzo[d]isothiazol-6-ol has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Aminobenzo[d]isothiazol-6-ol involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, the compound can bind to the active site of kinases, preventing their phosphorylation activity and thereby modulating cellular signaling pathways. This inhibition can disrupt processes such as cell division and migration, making the compound a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxybenzyl)benzo[d]isothiazol-3(2H)-one: This compound has been investigated for its potential as a multifunctional agent against Alzheimer’s disease.
3-H-benzo[d]pyrazolo[1,5-b]isothiazole: This novel ring system has shown promise in the development of new heterocyclic compounds with potential biological activities.
Uniqueness
3-Aminobenzo[d]isothiazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical modifications, making it a valuable scaffold for drug discovery and materials science.
Properties
IUPAC Name |
3-amino-1,2-benzothiazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7-5-2-1-4(10)3-6(5)11-9-7/h1-3,10H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEKGRKOXAUSOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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